![molecular formula C18H21N3O3 B5525450 N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)

N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

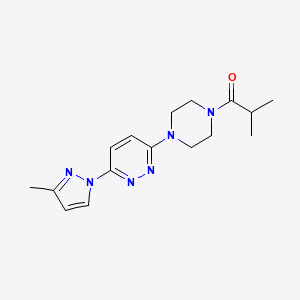

The synthesis of N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide involves condensation reactions between 4-diethylamino-2-hydroxybenzaldehyde and 4-methylbenzohydrazide in methanol, highlighting the compound's chemical versatility and the role of specific functional groups in dictating its structural configuration (Xi-hai Shen et al., 2012).

Molecular Structure Analysis

The molecular structure of N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide and its derivatives demonstrates significant conformational variability. For instance, the dihedral angles between the two benzene rings can vary greatly, affecting the compound's physical and chemical properties. The presence of intramolecular hydrogen bonds and π-π stacking interactions further influences the compound's stability and reactivity (A. Subashini et al., 2012).

Chemical Reactions and Properties

N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide participates in various chemical reactions, including those leading to the formation of quinazolinones and oxadiazoles, indicative of its reactivity and potential for generating pharmacologically relevant structures. These reactions involve interactions with Schiff bases and subsequent oxidation processes, underscoring the compound's chemical versatility (P. Reddy et al., 1986).

Physical Properties Analysis

The physical properties of N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide, such as crystallinity and phase behavior, are influenced by the compound's molecular structure. Specific interactions, like N-H···O and O-H···O hydrogen bonds and π-π stacking, play crucial roles in determining the compound's solid-state structure and, consequently, its physical characteristics (A. Subashini et al., 2012).

Chemical Properties Analysis

The chemical properties of N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide, including its reactivity patterns and interaction capabilities, are shaped by its functional groups and molecular geometry. These properties are critical for the compound's applications in synthesis and material science, offering pathways for creating a variety of chemically and biologically active molecules (P. Reddy et al., 1986).

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Synthesis and Anticancer Evaluation: Some derivatives, similar in structure to N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide, have been synthesized and evaluated for their anticancer properties. For example, Salahuddin et al. (2014) discussed the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives and their in vitro evaluation for anticancer activity, highlighting the potential of these compounds in breast cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Biological Activity and Chemical Analysis

- Biological Activity and Structural Analysis: Research by Subashini, Ramamurthi, and Stoeckli-Evans (2012) focused on the structural characterization of similar compounds, including the analysis of their crystalline structure and potential biological activities. These studies are crucial for understanding how structural variations can impact the biological effectiveness of these compounds (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Radiopharmaceutical Potential

- Radioiodinated Derivatives for Melanoma Imaging: A study by Eisenhut et al. (2000) explored the use of radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, emphasizing the role of such compounds in diagnostic radiopharmacy. This research highlights the potential application in the detection and monitoring of melanoma (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).

Neuroprotective Activity

- Neuroprotection and Alzheimer's Disease: Lee et al. (2018) reported the development of compounds with significant inhibitory selectivity against histone deacetylase 6 (HDAC6), which showed promise in ameliorating Alzheimer's disease phenotypes. This suggests the potential use of these compounds in treating neurodegenerative diseases (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3,5-dihydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-3-21(4-2)15-7-5-13(6-8-15)12-19-20-18(24)14-9-16(22)11-17(23)10-14/h5-12,22-23H,3-4H2,1-2H3,(H,20,24)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNBAGDJQLHGLR-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3,5-dihydroxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)

![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)

![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)

![1-{N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxamide](/img/structure/B5525408.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)